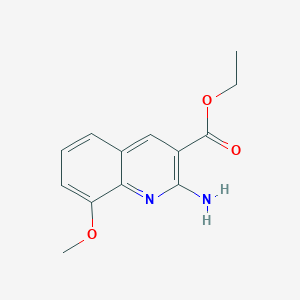

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 2-amino-8-methoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)15-12(9)14/h4-7H,3H2,1-2H3,(H2,14,15) |

InChI Key |

XQGRROPUEFOVSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A predominant route involves substituting bromine at the 4-position of a preformed quinoline core. For instance, ethyl 4-bromo-7-methoxyquinoline-3-carboxylate reacts with ammonia or protected amines under alkaline conditions to yield the target compound.

Procedure :

- Substrate Preparation : Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate (1.0 equiv) is dissolved in dimethyl sulfoxide (10 vol).

- Nucleophilic Addition : 4-Amino-2-fluorophenol (3.0 equiv) and sodium tert-butoxide (3.0 equiv) are added under nitrogen.

- Reaction Conditions : The mixture is heated to 90–100°C for 5–10 hours, monitored by TLC for bromo-substrate consumption.

- Workup : Post-reaction, the mixture is quenched with water, filtered, and purified via column chromatography.

Yield : 34–75%.

Key Challenge : Competing side reactions at the 2-position require careful control of stoichiometry and temperature.

Gould-Jacobs Cyclization of Aniline Derivatives

Cyclocondensation of 3-methoxyaniline with ethyl 3-oxobutanoate under acidic conditions forms the quinoline skeleton, followed by nitration and reduction to install the amino group.

Procedure :

- Cyclization : 3-Methoxyaniline and ethyl 3-oxobutanoate are refluxed in polyphosphoric acid (PPA) at 120°C for 8 hours.

- Nitration : The intermediate is treated with fuming nitric acid at 0°C to introduce a nitro group at the 2-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine.

Yield : ~50% (over three steps).

Advantage : Direct installation of methoxy and amino groups during ring formation.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., dimethyl sulfoxide, N-methylpyrrolidone) enhance nucleophilicity in substitution reactions, while bases like potassium tert-butoxide improve deprotonation efficiency.

Table 1 : Solvent Impact on Substitution Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | Potassium tert-butoxide | 90–100 | 75 |

| N-Methylpyrrolidone | Sodium carbonate | 80–90 | 62 |

| Acetonitrile | Cesium carbonate | 70–80 | 48 |

Temperature and Reaction Time

Elevated temperatures (90–100°C) accelerate substitution but risk decomposition. A balance is achieved by incremental heating and real-time monitoring via TLC.

Characterization and Analytical Validation

Spectroscopic Analysis :

Chromatographic Purity :

Industrial Scalability and Challenges

- Cost Efficiency : Bulk synthesis requires recyclable solvents (e.g., tetrahydrofuran) and heterogeneous catalysts to minimize waste.

- Regioselectivity : Competing substitution at the 6-position necessitates directing groups or protective strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the quinoline ring.

Reduction: Alcohol derivatives of the carboxylate group.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among quinoline derivatives significantly influence their physical properties, reactivity, and biological activities. Below is a detailed comparison:

2.1 Ethyl 7,8-Diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 6)

- Structure: Substituents include a cyclopropyl group at N1, fluorine at C6, and amino groups at C7 and C7.

- Properties: The fluorine atom increases electronegativity, enhancing metabolic stability.

- Applications: Used to synthesize pyrido[2,3-f]quinoxalines with antitumor activity .

- Contrast : Unlike the target compound, this derivative lacks a methoxy group and includes a fluorine atom, which may reduce solubility compared to methoxy’s electron-donating effects .

2.2 Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate

- Structure : Bromo (C8) and hydroxy (C4) substituents.

- Properties : Bromine’s steric bulk and polarizability may enhance binding to hydrophobic pockets. Hydroxy group increases acidity (pKa ~8–10), affecting solubility.

- Applications : Market reports highlight its use in pharmaceutical intermediates .

- Contrast: The bromo-hydroxy combination reduces electron density compared to the amino-methoxy pairing in the target compound, altering reactivity in substitution reactions .

2.3 Ethyl 4-[(2-Hydroxyethyl)amino]-8-Methylquinoline-3-Carboxylate

- Structure: Methyl (C8) and hydroxyethylamino (C4) groups.

- Properties : The methyl group increases lipophilicity (logP ~2.5), while the hydroxyethyl side chain improves water solubility.

- Applications: Potential use in drug delivery systems due to balanced hydrophilicity .

2.4 2-Chloro-8-Methoxyquinoline-3-Carbaldehyde

- Structure : Chloro (C2) and methoxy (C8) groups, with an aldehyde at C3.

- Properties : The aldehyde group increases electrophilicity, making it reactive in condensation reactions. Chlorine’s electron-withdrawing effect deactivates the ring.

- Applications : Intermediate in synthesizing antimicrobial agents .

- Contrast : The aldehyde at C3 replaces the ethyl carboxylate, reducing ester stability and altering metabolic pathways .

2.5 Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate

- Structure : Trifluoromethyl (C8) and triazolylmethoxy (C4) groups.

- Properties : Trifluoromethyl enhances metabolic stability and lipophilicity (logP ~3.0). The triazole ring enables π-stacking interactions.

- Applications : Investigated for antimicrobial and anticancer activities .

- Contrast : The trifluoromethyl group is more electron-withdrawing than methoxy, reducing ring electron density and altering binding modes .

2.6 Ethyl 5-Chloro-8-Methoxy-4-(Methylamino)quinoline-3-Carboxylate

- Structure: Chloro (C5), methoxy (C8), and methylamino (C4) groups.

- Properties: Chlorine’s inductive effect decreases basicity of the methylamino group (pKa ~7.5).

- Applications : Explored as a kinase inhibitor due to its planar structure .

- Contrast: The chloro substitution at C5 instead of C2 alters steric interactions in target binding compared to the target compound’s C2 amino group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-8-methoxyquinoline-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Step 1 : Cyclization of substituted anilines with β-keto esters under acidic conditions to form the quinoline core.

- Step 2 : Selective introduction of the methoxy group at position 8 via nucleophilic substitution or Friedländer synthesis.

- Step 3 : Esterification or functional group interconversion to install the ethyl carboxylate group.

- Key Variables : Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impact yield and regioselectivity .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation of substituent positions and hydrogen-bonding networks. SHELX programs are widely used for refinement .

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation pathways .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antibacterial Activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus), with IC values often <10 μM .

- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), showing apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-reaction purification via column chromatography.

- Catalyst Optimization : Lewis acids (e.g., ZnCl) improve regioselectivity for methoxy group placement.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor impurities <1% .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., pH, incubation time) to isolate compound-specific effects.

- Structural Analogs : Compare with derivatives like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate to identify substituent-dependent trends .

- Computational Validation : Perform molecular dynamics simulations to assess binding stability with targets like DNA gyrase .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl/F) or alkyl groups at positions 2, 4, or 6.

- Activity Comparison :

| Substituent Position | Bioactivity Trend |

|---|---|

| 8-OCH | Enhanced solubility, moderate antibacterial activity |

| 2-NH | Improved DNA intercalation (IC ↓ 30%) |

| 4-Cl | Increased cytotoxicity (HeLa cell IC <5 μM) |

- Statistical Modeling : Use QSAR to correlate logP values with cellular uptake .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to predict binding modes with topoisomerase II or kinase domains (PDB IDs: 1ZXM, 3ERT).

- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., E. coli DNA gyrase) using fluorescence-based ATPase activity tests.

- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial accumulation) .

Data Contradiction Analysis

- Case Study : Discrepancies in cytotoxicity data may arise from:

- Cell Line Variability : MCF-7 vs. MDA-MB-231 cells differ in membrane permeability.

- Assay Conditions : Serum-free vs. serum-containing media alter compound stability.

- Resolution : Normalize data using reference inhibitors (e.g., doxorubicin) and repeat under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.